molecular formula C5H7N3O2 B13122286 ethyl 1H-1,2,4-triazole-1-carboxylate

ethyl 1H-1,2,4-triazole-1-carboxylate

Cat. No.: B13122286
M. Wt: 141.13 g/mol
InChI Key: QTHLPTXTWDTGLT-UHFFFAOYSA-N
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Description

Ethyl 1H-1,2,4-triazole-1-carboxylate is a valuable reagent in organic and medicinal chemistry, primarily functioning as a versatile synthetic intermediate for the construction of complex molecules containing the 1,2,4-triazole pharmacophore. The 1,2,4-triazole core is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, which often translates to enhanced binding affinity and pharmacokinetic properties . Researchers utilize this compound to develop novel derivatives for a wide spectrum of biological investigations. Its applications include serving as a precursor in the synthesis of potential pharmaceutical agents, given the well-documented significance of 1,2,4-triazoles in clinical antifungal drugs (e.g., fluconazole, itraconazole), anticancer agents (e.g., letrozole), and antiviral compounds . Furthermore, the reactivity of this carboxylate ester makes it a candidate for creating molecular hybrids, such as conjugating triazoles with other bioactive motifs like quinolones, to combat multidrug-resistant bacterial strains . Beyond pharmaceuticals, its utility extends to the development of agrochemicals, such as fungicides for crop protection, and into materials science for the design of polymers and corrosion inhibitors . The compound thus provides a critical entry point for innovative research aimed at addressing challenges in healthcare and industrial chemistry.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

ethyl 1,2,4-triazole-1-carboxylate

InChI

InChI=1S/C5H7N3O2/c1-2-10-5(9)8-4-6-3-7-8/h3-4H,2H2,1H3

InChI Key

QTHLPTXTWDTGLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=NC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1H-1,2,4-triazole-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide under acidic conditions to form the triazole ring. Another method includes the cyclization of ethyl β-oxalamidrazone with carboxylic acid chlorides in the presence of anhydrous pyridine .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave-assisted techniques to enhance reaction rates and yields. This method involves the use of toluene as a solvent and primary or secondary amines as reactants under neutral conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides and amines are typical reagents for substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to antibacterial, antifungal, and anticancer effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents/Modifications Synthesis Method Key Applications/Activities References
This compound Ethyl ester at N1 CDT-mediated coupling Intermediate for bioactive derivatives
2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate Silyl-protected ethyl ester, nitro group at C3 Nucleophilic substitution Silylating agent for alcohols/amines; peptide synthesis
tert-Butyl 1H-1,2,4-triazole-1-carboxylate tert-Butyl ester at N1 Boc-protection strategies Protecting group in organic synthesis
Methyl 1H-1,2,4-triazole-3-carboxylate Methyl ester at C3 Microwave-assisted cyclization Nucleoside analogue synthesis
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate Ethyl ester at C5, 4-methoxyphenyl at C3 Aldehyde-mediated condensation Antibacterial, antiproliferative activities

Key Findings:

Reactivity and Stability :

  • The trimethylsilyl (TMS) derivative (CAS 1001067-09-9) exhibits enhanced stability and low volatility, making it ideal for protecting sensitive functional groups in peptide synthesis . In contrast, the ethyl and methyl esters are more reactive but less stable under acidic or basic conditions.
  • The tert-butyl variant (CAS 41864-24-8) is acid-labile, enabling selective deprotection in multi-step syntheses .

Biological Activity :

  • Ethyl derivatives with aromatic substituents (e.g., 3-(4-methoxyphenyl) ) show marked antibacterial and antiproliferative activities, attributed to enhanced π-π stacking interactions with biological targets .
  • The unsubstituted ethyl carboxylate (target compound) primarily serves as a synthetic intermediate rather than a bioactive agent.

Synthetic Utility :

  • Microwave-assisted synthesis (e.g., for methyl and ethyl derivatives) reduces reaction times and improves yields compared to traditional methods .
  • CDT-mediated coupling (used for the target compound) is efficient for introducing carboxylate groups but requires careful control of reaction conditions to avoid byproducts .

Physical Properties :

  • Methyl 1H-1,2,4-triazole-3-carboxylate has a higher melting point (196–199°C) due to stronger intermolecular hydrogen bonding, whereas silylated derivatives are liquids at room temperature .

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